N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Description
N,N-Dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a phthalimide-derived acetamide compound characterized by a central isoindole-1,3-dione (phthalimide) core linked to an acetamide group substituted with two benzyl moieties. This structure combines the electron-withdrawing phthalimide group with the lipophilic N,N-dibenzyl substituents, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C24H20N2O3 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C24H20N2O3/c27-22(17-26-23(28)20-13-7-8-14-21(20)24(26)29)25(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-14H,15-17H2 |
InChI Key |
SDLGKALATYUYKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the reaction of phthalic anhydride with benzylamine to form N-benzylphthalimide. This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Antimicrobial and Anticancer Activities
Recent studies have highlighted the antimicrobial and anticancer properties of compounds structurally related to N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide.
Antimicrobial Activity
Research has shown that derivatives of similar structures exhibit substantial antimicrobial effects against various pathogens. For instance, compounds with similar isoindole frameworks have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies indicate that related isoindole derivatives can selectively induce cytotoxicity in cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases.
Acetylcholinesterase Inhibition
Compounds with similar structures have shown promise as acetylcholinesterase inhibitors, which are vital in the treatment of Alzheimer's disease. By inhibiting this enzyme, these compounds may help increase acetylcholine levels in the brain, potentially improving cognitive function .
Other Enzyme Targets
In addition to acetylcholinesterase, there is ongoing research into the inhibition of other enzymes relevant to disease progression, including those involved in metabolic pathways associated with cancer and infectious diseases .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that require careful characterization to confirm the structure and purity of the compound.
Synthetic Pathways
Various synthetic routes have been explored to obtain this compound efficiently. The methods typically involve the reaction of dibenzylamine with appropriate dioxoisoindole precursors under controlled conditions .
Characterization Techniques
Characterization is primarily performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to ensure the correct structure and functional groups are present .
Case Study: Anticancer Properties
A study published in 2018 evaluated a series of isoindole derivatives for their anticancer activities against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to further exploration of their mechanisms of action .
Case Study: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory potential of related compounds against acetylcholinesterase and other targets relevant to Alzheimer's disease. The findings suggested that these compounds could serve as lead candidates for drug development aimed at treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs with Varied N-Substituents
Phthalimide-acetamide derivatives differ primarily in their N-substituents, which modulate solubility, bioavailability, and target interactions. Key examples include:
Key Observations :
- The N-H group may participate in hydrogen bonding, influencing toxicity .
- No direct toxicity data are available.
- Target Compound (N,N-Dibenzyl) : The bulky benzyl groups likely increase lipophilicity (logP) and steric hindrance, which may reduce metabolic degradation but also limit aqueous solubility.
Analogs with Extended Linkers or Functional Groups
Modifications to the acetamide linker or phthalimide core introduce divergent functionalities:
Key Observations :
- Antimicrobial Amidophosphates () : Phosphorylation enhances interaction with bacterial enzymes, demonstrating the role of electronegative groups in targeting pathogens.
- Anticonvulsant Butanamides () : Elongated linkers (e.g., butanamide) improve CNS penetration, critical for neuroactive compounds.
- Calcium Coordination Polymer () : The carboxylate derivative forms stable metal-organic frameworks, suggesting utility in materials science.
Key Observations :
- C1–C6 Derivatives (): All showed lower genotoxicity than HU, with MNRET frequencies <4. The nitro groups in these compounds may mitigate DNA damage compared to HU’s hydroxylamine-related mechanisms.
- Target Compound : The dibenzyl groups could further reduce reactivity with DNA, but empirical testing is required.
Spectroscopic Characterization
Biological Activity
N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of an isoindole moiety. The molecular formula is , with a molecular weight of approximately 306.35 g/mol. The compound's structure can be represented as follows:
Research indicates that compounds similar to N,N-dibenzyl derivatives exhibit various biological activities through multiple mechanisms:
- Anti-inflammatory Activity : Compounds structurally related to N,N-dibenzyl derivatives have shown significant inhibition of pro-inflammatory cytokines like TNF-α. For instance, studies demonstrated that certain derivatives could inhibit TNF-α-induced adhesion of monocytes to epithelial cells, a key event in inflammatory bowel disease (IBD) .
- Antioxidant Properties : The ability to scavenge reactive oxygen species (ROS) has been noted in similar compounds. This property is crucial for reducing oxidative stress associated with various diseases.
- Antimicrobial Activity : Preliminary studies on related compounds have indicated antibacterial properties against a range of bacterial strains .
Biological Activity Data
The following table summarizes the biological activities observed in studies related to compounds similar to N,N-dibenzyl derivatives:
Case Study 1: Inhibition of Inflammatory Responses
A study investigated the effects of a compound closely related to N,N-dibenzyl on IBD models. The compound demonstrated a dose-dependent reduction in TNF-α levels and significantly inhibited monocyte adhesion to colon epithelial cells. This suggests potential therapeutic applications for inflammatory conditions.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted on a series of isatin derivatives bearing acetamide groups, including compounds similar to N,N-dibenzyl. These derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Chemical Reactions Analysis
Cycloaddition Reactions
The isoindole core’s alkyne functionality enables participation in azide-alkyne cycloadditions (CuAAC/NiAAC) . For example:
-
CuAAC : Alkynes derived from isoindoline-1,3-dione (e.g., 2-ethynylisoindoline-1,3-dione ) react with organic azides in the presence of CuSO₄ and ascorbic acid to form triazoles .
-
NiAAC : Nickel-catalyzed cycloadditions allow dynamic kinetic resolution, enabling enantioselective triazole synthesis .
Key Steps in CuAAC
-
Alkyne Activation : Reaction of isoindoline-1,3-dione with propargyl bromide forms alkynyl derivatives.
-
Cycloaddition : Azides react with alkynes under Cu catalysis to form triazoles.
Carbonyl Reactivity
-
Amidination : The carbonyl groups in the isoindole core undergo amidination, as seen in Vilsmeier amidination derivatization studies .
-
Tautomerization : N-aminophthalimides can tautomerize to diazinones under acidic conditions (e.g., acetic acid), influencing the compound’s stability and reactivity .
Structural Comparisons
Key Differentiators vs. Analogous Compounds
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| N,N-dibenzyl-2-(1,3-dioxoisoindol-2-yl)acetamide | Dibenzyl amide + isoindole core | Enhanced steric bulk, potential for bioactivity |
| N-benzylacetamide | Single benzyl group + acetamide | Minimal steric hindrance |
| N,N-diethylbenzamide | Ethyl groups + benzamide | Lower steric hindrance than dibenzyl |
References ACS Omega, 2022 (CuAAC/NiAAC mechanisms) . PMC, 2021 (Hydrazine cyclization, Vilsmeier amidination) . MDPI, 2021 (Structural identification, tautomerization) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, and what purification methods are recommended?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, phthalimide derivatives are often prepared by reacting bromoalkyl intermediates with sodium sulfite (as in the synthesis of sulfonate analogs) . Microwave-assisted synthesis (e.g., 88% yield for similar sulfonamide derivatives) is recommended to enhance reaction efficiency and reduce side products . Purification typically involves recrystallization from ethanol or toluene, followed by vacuum drying to remove volatile impurities .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Identifies proton environments, such as benzyl groups (δ 4.3–4.6 ppm for CH2) and isoindole-dione protons (δ 7.6–7.8 ppm) .
- LCMS (ESI) : Confirms molecular weight (e.g., m/z 381.2 for sulfonate analogs) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX-refined structures) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Use fluorescence quenching assays or UV-Vis spectroscopy to study interactions with serum proteins like bovine serum albumin (BSA), as demonstrated for related phthalimide derivatives . Molecular docking (e.g., AutoDock Vina) can predict binding affinities to therapeutic targets like kynurenine aminotransferase-2 .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved during refinement?
- Methodological Answer : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution parameters . Cross-validate with PHENIX software to address thermal motion artifacts or missing electron density . Always apply the IUCr’s structure-validation guidelines (e.g., check for R-factor convergence and ADP consistency) .
Q. What strategies mitigate solubility limitations in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO/water mixtures (≤5% DMSO) to maintain compound stability .
- Derivatization : Introduce sulfonate or morpholinoethoxy groups (e.g., as in sodium salts or sulfonamide derivatives) to enhance aqueous solubility .
Q. How can tautomeric or conformational isomerism in the isoindole-dione moiety be experimentally analyzed?
- Methodological Answer :
- X-ray diffraction : Resolves tautomeric forms via precise bond-length measurements (e.g., C=O vs. C–O distances) .
- DFT calculations : Compare experimental and computed IR spectra to identify dominant tautomers .
Q. What experimental designs address contradictory bioactivity data across cell lines?
- Methodological Answer :
- Dose-response profiling : Use Hill slope analysis to differentiate target-specific effects from off-target toxicity .
- Metabolic stability assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability .
Q. How can structure-activity relationships (SARs) guide the design of derivatives with improved potency?
- Methodological Answer :
- Substituent variation : Replace benzyl groups with cyclohexyl or morpholinoethoxy moieties to modulate steric and electronic effects (see anticonvulsant pharmacophores) .
- Fragment-based drug design : Use the crystal structure of human kynurenine aminotransferase-2 (PDB: 5TF5) to optimize interactions with the isoindole-dione core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
